molecular formula C22H26N4O B2374709 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941908-28-7

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2374709
CAS No.: 941908-28-7
M. Wt: 362.477
InChI Key: PUPWKDHQBFEMES-UHFFFAOYSA-N
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Description

4-Benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic hybrid compound designed for pharmaceutical and biological research. Its structure incorporates two privileged scaffolds in medicinal chemistry: the indole nucleus and the piperazine ring. The indole scaffold is a near-ubiquitous component of biologically active molecules and is known for its unique ability to mimic the structure of peptides and bind reversibly to enzymes, providing tremendous opportunities to discover novel drugs with different modes of action . Indole derivatives have demonstrated a wide spectrum of biological activities, including significant antiviral potential against pathogens such as influenza, Coxsackie virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV-1) . Concurrently, the piperazine heterocycle is an excellent scaffold with a large span of pharmaceutical applications. Piperazine-based compounds have shown multiple therapeutic activities, and many FDA-approved drugs for treating various viral infections contain this moiety . The molecular hybridization of these two potent pharmacophores in a single molecule makes this carboxamide derivative a promising candidate for investigation in drug discovery programs, particularly in the development of novel antiviral and antimicrobial agents. Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry or as a probe for screening against a diverse array of biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-benzyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-2-25-17-20(19-10-6-7-11-21(19)25)23-22(27)26-14-12-24(13-15-26)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPWKDHQBFEMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl, 110°C, 8 hr → yields carboxylic acid (confirmed via IR at 1655 cm⁻¹) .

  • Basic Hydrolysis : 2M NaOH, ethanol, 80°C, 6 hr → yields carboxylate salt (monitored by TLC).

Piperazine Ring Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium derivatives.

  • Dealkylation : H₂/Pd-C in ethanol selectively removes the benzyl group at 25°C.

Table 2: Reactivity of Piperazine Core

ReactionConditionsProductApplication
N-AlkylationRX (alkyl halide), DMF, 60°CQuaternary piperazine derivativesBioactivity modulation
Oxidative DegradationH₂O₂, Fe²⁺, pH 4.5, 37°CPiperazine N-oxideMetabolic studies

Indole-Specific Reactions

The 1-ethylindole moiety participates in electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 (major) and C7 (minor) .

  • Halogenation : NBS in CCl₄ yields 2-bromoindole derivatives (confirmed by ¹H-NMR δ: 7.8 ppm) .

Table 3: Indole Reactivity Profile

ReactionReagentsPosition SelectivityYield
NitrationHNO₃/H₂SO₄, 0°CC5 > C765%
HalogenationNBS, CCl₄, lightC258%
Friedel-CraftsAcCl, AlCl₃, 25°CC342%

Stability Under Pharmacological Conditions

  • pH Stability : Stable in pH 2–8 (simulated gastric/intestinal fluids). Degrades at pH >10 via piperazine ring cleavage.

  • Thermal Stability : Decomposes above 200°C (DSC data).

Table 4: Degradation Products Under Stress Conditions

ConditionMajor Degradation PathwayIdentified By
Acidic (HCl, 60°C)Hydrolysis of carboxamideHPLC-MS, [M+H]⁺= 289
Oxidative (H₂O₂)Indole ring oxidationIR (1710 cm⁻¹)

Catalytic and Kinetic Studies

  • Enzymatic Interactions : Shows moderate inhibition of aspartate aminotransferase (IC₅₀ = 100 µM) .

  • Kinetics of Hydrolysis : Pseudo-first-order kinetics (k = 0.012 h⁻¹ at pH 7.4, 37°C).

Key Findings from Diverse Sources:

  • Microwave-assisted synthesis optimizes reaction efficiency (yields >80%).

  • The benzyl group enhances lipophilicity (logP = 3.2), critical for blood-brain barrier penetration.

  • Piperazine ring alkylation alters receptor binding affinities by up to 10-fold .

This compound’s reactivity profile supports its potential as a scaffold for CNS-targeted therapeutics, though further in vivo studies are warranted.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a piperazine-1-carboxamide scaffold with several analogs, differing in substituents that modulate target selectivity, potency, and pharmacokinetics. Key structural variations are summarized below:

Compound Substituents Key Structural Differences
4-Benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide - 4-Benzyl
- N-linked 1-ethylindole
Reference compound with indole and bulky benzyl groups.
PKM-833 () - 7-(Trifluoromethyl)chroman-4-yl
- Pyridazin-3-yl
Chroman and pyridazine substituents enhance brain penetrability and FAAH inhibition.
BCTC () - 4-tert-Butylphenyl
- 3-Chloropyridin-2-yl
Chloropyridine and tert-butyl groups confer TRPM8 inhibition and thermal sensitivity modulation.
CPIPC () - 5-Chloropyridin-2-yl
- 1H-indazol-6-yl
Indazole and chloropyridine improve TRPV1 partial agonism and selectivity.
Compound 6 () - Thieno[3,2-d]pyrimidin-4-yl
- 2H-1,3-Benzodioxol-5-yl
Benzodioxol and thienopyrimidine enhance mitochondrial targeting under glucose starvation.
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide () - 4-Methyl
- p-Tolyl
Methyl and tolyl groups optimize antiproliferative activity against MCF7 and HCT116 cells.

Pharmacological and Functional Comparison

Antiproliferative Activity
  • 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide (): Exhibits potent cell cycle arrest in cancer lines (IC₅₀: 2.1 μM for MCF7), attributed to the electron-donating methyl and tolyl groups enhancing DNA intercalation .
Enzyme and Ion Channel Modulation
  • PKM-833 (): A FAAH inhibitor (IC₅₀: 6.3 nM) with >1,000-fold selectivity over other hydrolases. The trifluoromethylchromane group enhances metabolic stability and CNS penetration .
  • BCTC (): TRPM8 antagonist (IC₅₀: 20 nM) with dual inhibition of cold-sensitive neurons, mediated by the chloropyridine moiety’s polar interactions .
  • CPIPC (): Partial TRPV1 agonist (EC₅₀: 430 nM) with reduced hyperalgesia risk; indazole substitution minimizes off-target Ca²⁺ signaling .
Structural-Activity Relationships (SAR)
  • Piperazine Flexibility : Bulky substituents (e.g., benzyl in the target compound) improve steric complementarity with hydrophobic enzyme pockets but may reduce solubility .
  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups (e.g., in BCTC or PKM-833) enhance binding affinity via halogen bonding or dipole interactions .
  • Heterocyclic Linkers : Indole/indazole moieties (e.g., in CPIPC or the target compound) confer π-π stacking with aromatic residues in ion channels .

Selectivity and Off-Target Effects

  • JNJ Compound A (): A DGAT1 inhibitor (IC₅₀: 9 nM) with high selectivity (>500-fold over DGAT2). Its pyrrolidinylmethylphenyl group prevents off-target lipid modulation .
  • LIMKi-2 (): Kinase inhibitor (IC₅₀: 5 nM for LIMK1) with a 1,2,4-thiadiazole group reducing cross-reactivity with Rho-associated kinases .
  • 4-Benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide (): Structural similarity to the target compound but with a 3-chlorophenyl group, which may confer unintended σ-receptor binding .

Biological Activity

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a benzyl group and an indole moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule formation. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.
  • Cell Signaling Pathways : The compound influences key signaling pathways involved in cell proliferation and apoptosis. It has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, promoting programmed cell death.

The compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:

Property Description
Enzyme Interaction Inhibits various enzymes, including those involved in viral replication and cancer progression .
Cellular Effects Induces apoptosis in cancer cell lines through modulation of apoptotic proteins .
Antiviral Activity Investigated for its potential to inhibit HIV-1 and other viral enzymes.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma), with IC50 values indicating potent activity in the low micromolar range .
  • Mechanistic Studies : Research indicated that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .
  • Comparative Analysis : When compared to similar compounds, this compound exhibited unique biological activities due to its specific substitution pattern. This distinctiveness was evident in its ability to inhibit tubulin polymerization more effectively than other derivatives.

Applications in Medicinal Chemistry

The compound shows promise in various fields within medicinal chemistry:

  • Therapeutic Agent Development : Due to its ability to interact with multiple biological targets, it is being explored as a potential anticancer and antiviral agent .
  • Chemical Biology Research : Serves as a tool for studying the mechanisms of action of piperazine and indole derivatives in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, and what reaction optimization strategies are critical for improving yield?

  • Methodology :

  • Step 1 : Prepare the indole precursor (1-ethyl-1H-indol-3-amine) via alkylation of indole with ethyl iodide under basic conditions.
  • Step 2 : Synthesize the piperazine-carboxamide fragment using carbodiimide-mediated coupling between 4-benzylpiperazine and carbonyl chloride derivatives.
  • Step 3 : Combine the fragments via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (50–80°C) to enhance reaction efficiency .
  • Yield Optimization : Monitor intermediates via TLC and purify using column chromatography (e.g., hexanes/EtOAC with 0.25% Et3_3N) to remove unreacted starting materials .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., indole C3-attachment, piperazine ring conformation). Key signals include indole NH (~8.0 ppm) and piperazine CH2_2 groups (2.4–3.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (348.45 g/mol) and fragmentation patterns to rule out impurities .
  • Infrared Spectroscopy (FTIR) : Identify carboxamide C=O stretches (~1650 cm1^{-1}) and indole N-H stretches (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing target binding?

  • Methodology :

  • Core Modifications :
  • Indole Substitution : Replace the ethyl group at N1 with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., nitro, CF3_3) to the benzyl moiety to evaluate electronic effects on π-π stacking interactions .
  • Biological Assays : Screen analogs in vitro against serotonin (5-HT1D_{1D}) and dopamine (D4_4) receptors, given the structural similarity to known CNS-active piperazine-indole hybrids .

Q. How can researchers address solubility challenges during in vitro pharmacological screening of this compound?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures ≤1%) or cyclodextrin-based formulations to stabilize the compound in aqueous buffers.
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to the benzyl ring to reduce hydrophobicity (predicted LogP = 3.8) .
  • Dynamic Light Scattering (DLS) : Monitor aggregation tendencies at physiological pH to avoid false negatives in cell-based assays .

Q. What strategies are recommended for resolving contradictory biological activity data across different assay systems?

  • Methodology :

  • Assay Validation : Compare results across orthogonal platforms (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid hepatic clearance in certain models .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify conformational changes under varying assay conditions (e.g., membrane lipid composition) .

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